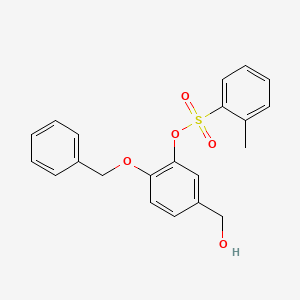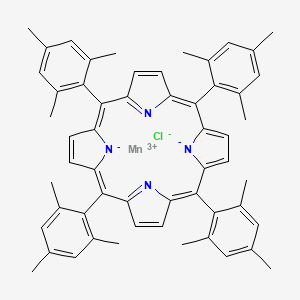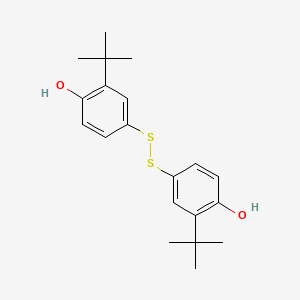
4,4'-Dithiobis[2-(1,1-dimethylethyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] is a chemical compound with the molecular formula C30H46O2S. It is also known by other names such as α,α’-thiobis(2,6-di-tert-butyl-p-cresol) and bis-[3,5-di-tert-butyl-4-hydroxybenzyl]sulfide . This compound is primarily used in the fabrication of coatings based on epoxy resins for environmental protection of microelectronics .
Preparation Methods
The synthesis of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] involves the reaction of 2,6-di-tert-butylphenol with sulfur dichloride. The reaction typically occurs in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various polymers and resins.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of coatings for environmental protection of microelectronics.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] involves its ability to act as an antioxidant. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The disulfide bond can also undergo redox reactions, contributing to its antioxidant activity .
Comparison with Similar Compounds
4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] can be compared with similar compounds such as:
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: This compound has similar antioxidant properties but differs in its molecular structure and specific applications.
Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-: Another related compound with antioxidant properties, used in different industrial applications.
These comparisons highlight the unique structural features and specific uses of 4,4’-Dithiobis[2-(1,1-dimethylethyl)-phenol] in various fields.
Properties
CAS No. |
7580-89-4 |
|---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-19(2,3)15-11-13(7-9-17(15)21)23-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI Key |
BEIZJWUDCUUSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)SSC2=CC(=C(C=C2)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


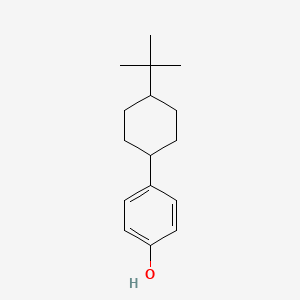
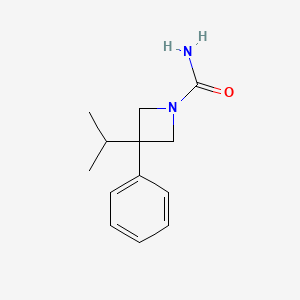
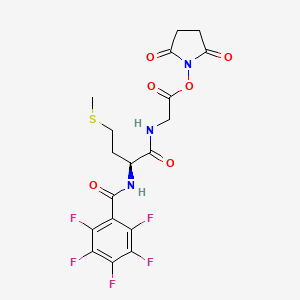
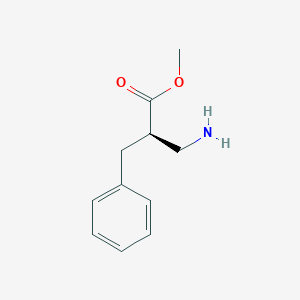
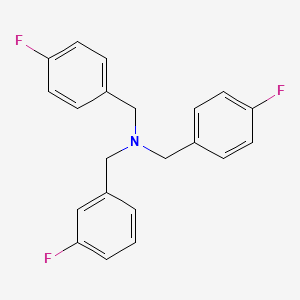
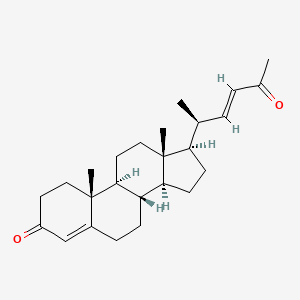
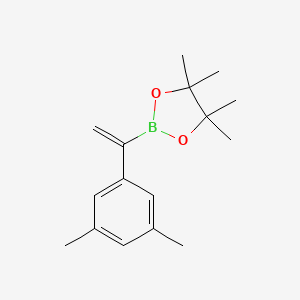
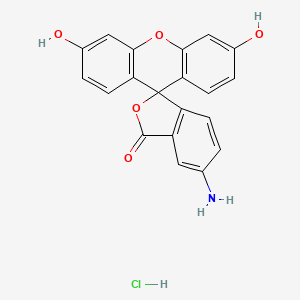
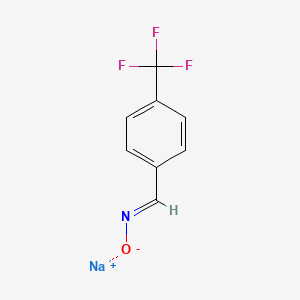

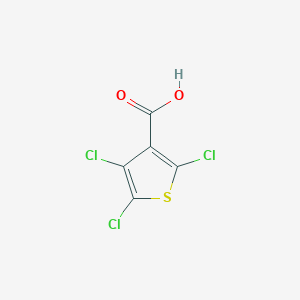
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
